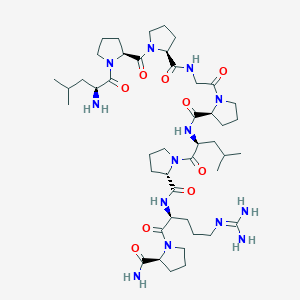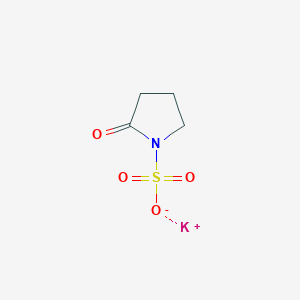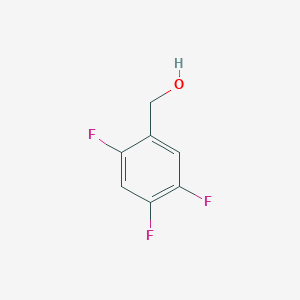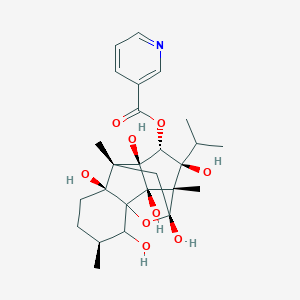
Ryanodyl-3-pdc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ryanodyl-3-pdc is a chemical compound synthesized in the laboratory for scientific research purposes. It is a potent inhibitor of ryanodine receptors, which are important for calcium signaling in cells. Ryanodyl-3-pdc has been extensively studied for its effects on various physiological and biochemical processes, making it an important tool for researchers in the field of molecular biology.
Mecanismo De Acción
Ryanodyl-3-pdc inhibits ryanodine receptors, which are important for calcium signaling in cells. These receptors are located in the sarcoplasmic reticulum of muscle cells and play a crucial role in muscle contraction. By inhibiting the release of calcium from the sarcoplasmic reticulum, Ryanodyl-3-pdc decreases muscle contraction. In neuronal cells, Ryanodyl-3-pdc has been shown to affect calcium signaling and synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
Ryanodyl-3-pdc has been shown to have a number of biochemical and physiological effects. In muscle cells, it decreases muscle contraction by inhibiting calcium release from the sarcoplasmic reticulum. In neuronal cells, it affects calcium signaling and synaptic transmission. Ryanodyl-3-pdc has also been shown to have an effect on cardiac function, as well as on the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ryanodyl-3-pdc has several advantages for use in lab experiments. It is a potent inhibitor of ryanodine receptors, making it a valuable tool for studying calcium signaling in cells. It has also been extensively studied, with a large body of literature supporting its use in scientific research. However, Ryanodyl-3-pdc has some limitations. It is a synthetic compound, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to use in certain assays.
Direcciones Futuras
There are many potential future directions for research involving Ryanodyl-3-pdc. One area of interest is the role of ryanodine receptors in cancer cells. It has been suggested that these receptors may play a role in the regulation of cell proliferation and apoptosis, making them a potential target for cancer therapy. Another area of interest is the use of Ryanodyl-3-pdc in the treatment of cardiac arrhythmias. It has been shown to have an effect on cardiac function, making it a potential therapeutic agent for this condition. Finally, there is interest in developing new synthetic compounds that are more potent and selective inhibitors of ryanodine receptors, which could have important implications for the treatment of a variety of diseases.
Métodos De Síntesis
Ryanodyl-3-pdc is synthesized in the laboratory using a multi-step process. The first step involves the synthesis of a key intermediate, which is then converted to the final product using a series of chemical reactions. The synthesis of Ryanodyl-3-pdc requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
Ryanodyl-3-pdc has been widely used in scientific research to study the role of ryanodine receptors in various cellular processes. It has been shown to inhibit calcium release from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. Ryanodyl-3-pdc has also been used to study the role of calcium signaling in neuronal cells, as well as in the regulation of cardiac function.
Propiedades
Número CAS |
137441-82-8 |
|---|---|
Nombre del producto |
Ryanodyl-3-pdc |
Fórmula molecular |
C26H35NO9 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
Clave InChI |
BLVJZMYEPDTENS-FNAYAIJXSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
SMILES canónico |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Sinónimos |
yanodyl 3-(pyridine-3-carboxylate) ryanodyl-3-PDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



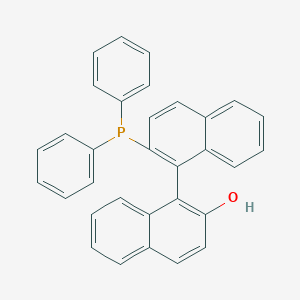
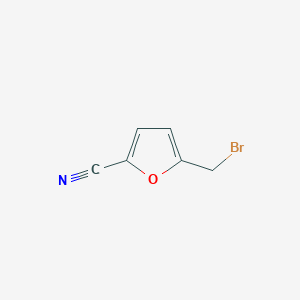
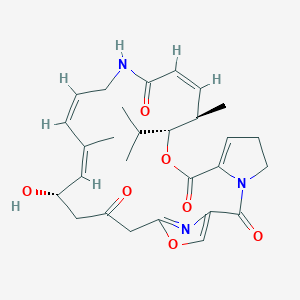
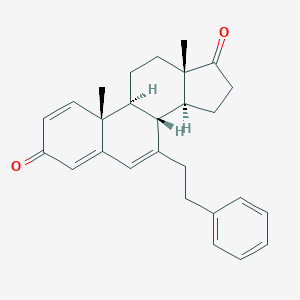
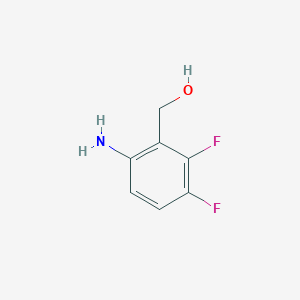
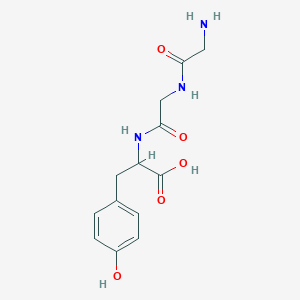
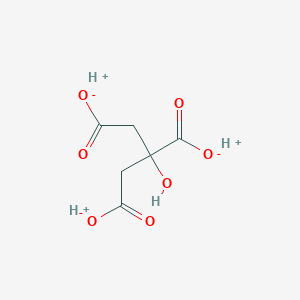
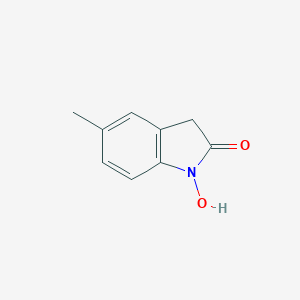
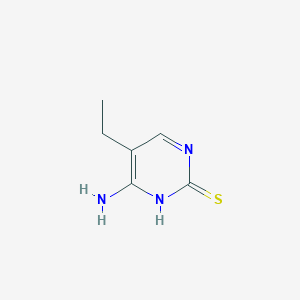
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
